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Compound of Interest

Compound Name:
5-Bromo-3-chloro-2-

methoxypyridine

Cat. No.: B1372687 Get Quote

An In-Depth Technical Guide to 5-Bromo-3-chloro-2-methoxypyridine: Synthesis, Reactivity,

and Applications

Introduction
5-Bromo-3-chloro-2-methoxypyridine is a halogenated and functionalized pyridine derivative

that has emerged as a critical building block in modern organic synthesis. Its strategic

substitution pattern—featuring a reactive bromine atom, a more stable chlorine atom, and an

electron-donating methoxy group—endows it with unique reactivity and versatility. This guide

provides an in-depth analysis of its physicochemical properties, a detailed exploration of its

synthesis and chemical reactivity, and a focused look at its application as a key intermediate in

the development of novel therapeutics. Designed for researchers, chemists, and drug

development professionals, this document synthesizes technical data with practical, field-

proven insights to support and accelerate innovative research.

Physicochemical and Structural Properties
5-Bromo-3-chloro-2-methoxypyridine is a stable, solid compound under standard conditions.

Its core structure is a pyridine ring, an aromatic heterocycle fundamental to many biologically

active molecules. The substituents at the 2, 3, and 5 positions are crucial for its synthetic utility,

allowing for sequential and site-selective modifications.
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Property Value Source(s)

IUPAC Name
5-bromo-3-chloro-2-

methoxypyridine
[1]

Molecular Formula C₆H₅BrClNO [2]

Molecular Weight 222.47 g/mol [2]

CAS Number 848366-28-9 [1]

Appearance
White to light yellow/orange

powder or crystal
[3][4]

Melting Point 58.0 to 62.0 °C [3][4]

Solubility

Soluble in organic solvents

such as ethanol and

dichloromethane; insoluble in

water.

[3]

Synthesis Methodology
The synthesis of 5-Bromo-3-chloro-2-methoxypyridine is not commonly detailed as a final

product in academic literature but can be reliably achieved via a two-step process starting from

a suitable pyridine precursor. The logical and most common pathway involves the initial

synthesis of the hydroxylated intermediate, 5-Bromo-3-chloro-2-hydroxypyridine, followed by a

classic Williamson ether synthesis to introduce the methyl group.

Generalized Synthesis Workflow
The overall synthetic pathway can be visualized as follows:
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Step 1: Precursor Synthesis

Step 2: Methoxylation

Pyridine Derivative

Halogenation
(e.g., NBS, POCl₃)

5-Bromo-3-chloro-2-hydroxypyridine

Williamson Ether Synthesis
(Base + Methylating Agent)

5-Bromo-3-chloro-2-methoxypyridine

Fig 1. Generalized two-step synthesis of 5-Bromo-3-chloro-2-methoxypyridine.
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Fig 1. Generalized two-step synthesis of 5-Bromo-3-chloro-2-methoxypyridine.
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Experimental Protocol: Williamson Ether Synthesis for
Methoxylation
This protocol describes the conversion of 5-Bromo-3-chloro-2-hydroxypyridine to the target

compound. The causality behind this choice is the high efficiency and reliability of the SN2

reaction between an alkoxide and a suitable electrophile. Here, the hydroxypyridine is

deprotonated to form a nucleophilic pyridinoxide, which then reacts with a methylating agent.

Materials:

5-Bromo-3-chloro-2-hydroxypyridine (1.0 equiv)

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or Potassium Carbonate

(K₂CO₃, 2.0 equiv)

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) (1.2-1.5 equiv)

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Ethyl acetate

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g.,

Nitrogen or Argon), add 5-Bromo-3-chloro-2-hydroxypyridine (1.0 equiv).

Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration

approx. 0.2-0.5 M).

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the base (e.g.,

NaH) portion-wise. Causality Note: Slow addition of NaH at 0 °C is critical to control the

exothermic reaction and the evolution of hydrogen gas, ensuring safety and preventing side
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reactions. Stir the mixture at this temperature for 30-60 minutes, or until gas evolution

ceases, to ensure complete formation of the sodium pyridinoxide salt.

Methylation: Add the methylating agent (e.g., methyl iodide) dropwise to the cooled

suspension.

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24

hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the

starting material is consumed.

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution

at 0 °C. Dilute the mixture with water and transfer to a separatory funnel.

Extraction: Extract the aqueous layer three times with ethyl acetate.

Purification: Combine the organic layers, wash with water and then brine to remove residual

DMF and inorganic salts. Dry the organic phase over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure.

Isolation: The resulting crude product can be purified by silica gel column chromatography to

yield the pure 5-Bromo-3-chloro-2-methoxypyridine.

Chemical Reactivity and Synthetic Utility
The primary utility of 5-Bromo-3-chloro-2-methoxypyridine lies in its capacity for selective

functionalization, driven by the differential reactivity of its two halogen substituents in palladium-

catalyzed cross-coupling reactions.

Site-Selectivity in Suzuki-Miyaura Cross-Coupling
The carbon-bromine (C-Br) bond is weaker and more susceptible to oxidative addition to a

Palladium(0) catalyst than the carbon-chlorine (C-Cl) bond. This reactivity difference (C-I > C-

Br > C-OTf >> C-Cl) is a cornerstone of modern organic synthesis[5]. Consequently, chemists

can selectively perform a cross-coupling reaction at the C5 position (bromine) while leaving the

C3 position (chlorine) intact for subsequent transformations. This allows for the stepwise and

controlled construction of complex molecular architectures.
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Experimental Protocol: Selective Suzuki-Miyaura
Coupling at the C5-Position
This protocol details a standard procedure for coupling an arylboronic acid at the C5 position,

leveraging the higher reactivity of the C-Br bond.

Materials:

5-Bromo-3-chloro-2-methoxypyridine (1.0 equiv)

Arylboronic acid (1.2 equiv)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

1,4-Dioxane and Water (typically 4:1 or 5:1 ratio)

Procedure:

Reaction Setup: In a Schlenk flask, combine 5-Bromo-3-chloro-2-methoxypyridine (1.0

equiv), the arylboronic acid (1.2 equiv), the palladium catalyst, and the base.

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or

Nitrogen) three times. Causality Note: The Pd(0) catalyst is oxygen-sensitive. Removing

oxygen is essential to prevent catalyst oxidation and deactivation, which would halt the

catalytic cycle.

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water). Degassing the

solvents (e.g., by sparging with argon for 20-30 minutes) further protects the catalyst.

Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring for 4-16 hours.

Monitor the reaction by TLC or LC-MS.

Work-up and Purification: After cooling to room temperature, dilute the mixture with water

and extract with ethyl acetate. The combined organic layers are washed with brine, dried
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over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by

silica gel chromatography to yield the 5-aryl-3-chloro-2-methoxypyridine product.

Application in Drug Discovery: PI3K Inhibitor
Synthesis
The practical value of 5-Bromo-3-chloro-2-methoxypyridine is exemplified by its use as a

key intermediate in the synthesis of novel kinase inhibitors. Protein kinases are crucial

regulators of cellular processes, and their dysregulation is implicated in diseases such as

cancer and inflammatory disorders[6].

A patent for dihydro-pyrido-oxazine derivatives, which act as inhibitors of phosphoinositide 3-

kinase (PI3K), explicitly lists 5-Bromo-3-chloro-2-methoxypyridine (CAS 848366-28-9) as a

starting material[1]. The synthesis involves coupling this pyridine building block with another

complex fragment to construct the core of the final therapeutic agent.
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Fig 2. Synthetic application in the development of PI3K kinase inhibitors.
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Fig 2. Synthetic application in the development of PI3K kinase inhibitors.

This application highlights the compound's direct relevance to pharmaceutical R&D, where its

defined structure and predictable reactivity enable the efficient assembly of complex, high-
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value molecules.

Safety and Handling
As with any laboratory chemical, proper handling of 5-Bromo-3-chloro-2-methoxypyridine is

essential to ensure researcher safety. The compound should be handled in a well-ventilated

fume hood, and appropriate personal protective equipment (PPE) must be worn.

GHS Hazard Information
Pictogram Hazard Class Hazard Statement

alt text
Acute Toxicity, Oral (Category

4)
H302: Harmful if swallowed

Skin Corrosion/Irritation

(Category 2)
H315: Causes skin irritation

Serious Eye Damage/Irritation

(Category 2A)

H319: Causes serious eye

irritation

STOT - Single Exposure

(Category 3)

H335: May cause respiratory

irritation

(Source: Aggregated GHS information from supplier safety data sheets)

Handling and Storage
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use

only in a chemical fume hood.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Recommended storage is at room temperature, though some suppliers suggest storage at 0-

8 °C for long-term stability[2]. Keep away from incompatible materials such as strong

oxidizing agents.

First Aid Measures
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a

physician.
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Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if

irritation persists.

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a

physician.

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water and consult a physician.

Disposal
Dispose of contents/container to an approved waste disposal plant, in accordance with local,

state, and federal regulations.

Conclusion
5-Bromo-3-chloro-2-methoxypyridine is a high-utility heterocyclic building block with

significant value in pharmaceutical and agrochemical research. Its well-defined

physicochemical properties and, most importantly, the differential reactivity of its halogen

substituents, provide a reliable platform for complex molecular design and synthesis. The ability

to perform site-selective cross-coupling reactions makes it an indispensable tool for medicinal

chemists, as demonstrated by its role in the development of next-generation kinase inhibitors.

Adherence to established safety protocols ensures that its powerful synthetic potential can be

harnessed responsibly and effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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